
Physical and chemical properties of 4-Bromo-2-
iodo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Bromo-2-iodo-6-nitroaniline

Cat. No.: B177552 Get Quote

An In-depth Technical Guide to 4-Bromo-2-iodo-
6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral

properties of 4-Bromo-2-iodo-6-nitroaniline. The information is compiled from available

experimental data and predictive models, offering a valuable resource for those utilizing this

compound in synthesis, research, and drug discovery.

Chemical Identity and Physical Properties
4-Bromo-2-iodo-6-nitroaniline is a halogenated nitroaniline with the molecular formula

C₆H₄BrIN₂O₂. Its structure is characterized by a benzene ring substituted with a bromine atom,

an iodine atom, a nitro group, and an amino group.

Table 1: Physical and Chemical Properties of 4-Bromo-2-iodo-6-nitroaniline
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Property Value Source

CAS Number 180624-08-2 Vendor Information

Molecular Formula C₆H₄BrIN₂O₂ Vendor Information

Molecular Weight 342.92 g/mol Vendor Information

Appearance Yellow to orange solid Vendor Information

Melting Point 146-147 °C Experimental Data

Boiling Point 356.7 ± 42.0 °C Predicted

Density 2.418 ± 0.06 g/cm³ Predicted

pKa -3.25 ± 0.25 Predicted

Storage 2-8°C, protect from light Vendor Information

Solubility: While quantitative solubility data is not readily available, based on its structure and

the properties of similar halogenated nitroanilines, 4-Bromo-2-iodo-6-nitroaniline is expected

to be:

Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide

(DMF), and acetone.

Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate.

Insoluble in water.

Spectral Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-
Bromo-2-iodo-6-nitroaniline.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule.

Table 2: ¹H NMR Spectral Data of 4-Bromo-2-iodo-6-nitroaniline
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.42 s 1H Ar-H

8.00 s 1H Ar-H

6.15 br s 2H -NH₂

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopy
Experimental ¹³C NMR data for 4-Bromo-2-iodo-6-nitroaniline is not currently available in the

searched literature. Predicted chemical shifts can be estimated using computational software or

by comparison with structurally similar compounds. For reference, the predicted ¹³C NMR data

for the closely related 4-bromo-2-nitroaniline shows signals in the aromatic region.

FT-IR Spectroscopy
Experimental FT-IR data for 4-Bromo-2-iodo-6-nitroaniline is not currently available in the

searched literature. The expected characteristic infrared absorption bands would include:

N-H stretching of the primary amine group around 3300-3500 cm⁻¹.

N-O stretching of the nitro group around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹

(symmetric).

C-N stretching around 1250-1350 cm⁻¹.

C-Br and C-I stretching in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry
Experimental mass spectrometry data for 4-Bromo-2-iodo-6-nitroaniline is not currently

available in the searched literature. The expected molecular ion peak [M]⁺ would be observed

at m/z 342.92, with isotopic peaks corresponding to the presence of bromine.
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Synthesis and Reactivity
Synthetic Route
4-Bromo-2-iodo-6-nitroaniline can be synthesized from 4-bromo-2-nitroaniline.

Starting Material

Reagents

Process Product4-Bromo-2-nitroaniline

Reaction in Ethanol
at Room Temperature

 

Iodine (I₂)
Silver (I) Sulfate (Ag₂SO₄)

 

4-Bromo-2-iodo-6-nitroanilineYield: 88%

Potential Reactions

4-Bromo-2-iodo-6-nitroaniline

Reduction of Nitro Group
(e.g., with Sn/HCl)

Forms diamine

Diazotization of Amino Group
(e.g., with NaNO₂/HCl)

Forms diazonium salt

Cross-Coupling Reactions
(e.g., Suzuki, Heck at C-I or C-Br)

Forms C-C bonds

Nucleophilic Aromatic Substitution
(activated by nitro group)

Substitutes halogens
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Nitroaromatic Compound
(e.g., 4-Bromo-2-iodo-6-nitroaniline)

Cellular uptake

Enzymatic Reduction
(Nitroreductases)

Formation of Reactive Intermediates
(Nitroso, Hydroxylamine)

Interaction with Cellular Macromolecules
(DNA, Proteins)

Cellular Damage / Cytotoxicity

Click to download full resolution via product page

To cite this document: BenchChem. [Physical and chemical properties of 4-Bromo-2-iodo-6-
nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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